5-Hydroxymethylcytidine
Overview
Description
Synthesis Analysis
The synthesis of hm5C involves an eight-step route to produce 5-hydroxymethylcytidine phosphoramidite, enabling the solid-phase synthesis of modified RNA oligonucleotides. This process is crucial for in vitro studies to understand the mechanistic details of hm5C function in RNA (Riml et al., 2017). Additionally, innovative approaches have improved the practical synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite and triphosphate, facilitating the incorporation of this modification into DNA for epigenetic studies (Yang et al., 2022).
Molecular Structure Analysis
Incorporation of hm5C into RNA oligonucleotides has shown to affect RNA duplex stability and structure formation, as evidenced in studies involving the sarcin-ricin loop (SRL) motif. Thermal denaturation experiments indicate that hm5C increases RNA duplex stability, highlighting the impact of this modification on RNA's secondary structure (Riml et al., 2017).
Chemical Reactions and Properties
hm5C is an intermediate in the oxidation pathway of 5-methylcytidine in RNA, leading to the discovery of additional oxidative metabolites such as 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm). This pathway reflects the dynamic nature of RNA modifications and their potential regulatory roles (Huber et al., 2017).
Physical Properties Analysis
The modification of RNA with hm5C alters its physical properties, such as duplex stability. The changes in hydration pattern and slight opening of the hm5rC-G pair in modified RNA structures provide insight into how hm5C can influence RNA stability and function (Riml et al., 2017).
Chemical Properties Analysis
hm5C's role in RNA is part of a complex network of nucleic acid modifications that regulate gene expression and epigenetic mechanisms. Its synthesis and incorporation into RNA and DNA oligonucleotides for studies highlight its significance in understanding the biochemical pathways and regulatory mechanisms at the molecular level (Yang et al., 2022).
Scientific Research Applications
Modified RNA Oligonucleotides Synthesis : 5-Hydroxymethylcytosine (hm5rC) phosphoramidite synthesis facilitates the creation of modified RNA oligonucleotides. These modified oligonucleotides demonstrate increased stability in RNA duplexes and are useful for in vitro studies (Riml et al., 2017).
Insights into RNA Function : Efficient solid-phase synthesis methods for RNA oligonucleotides containing 5-hydroxymethylcytosine have been developed. This advancement aids in understanding the function of RNA containing this modification in regulatory processes and metabolism (Riml & Micura, 2017).
Role in RNA and Gene Regulation : 5-Hydroxymethylcytidine (hm5C) is involved in RNA biology, potentially playing critical regulatory roles in gene transcription and protein translation (Huber et al., 2015).
Base-Resolution Sequencing Method : A novel sequencing method for 5-hydroxymethylcytidine in RNA has been developed, allowing for the exploration of its distribution and biological function in cellular development and differentiation (Koyama et al., 2021).
Cancer Biomarker Potential : Urinary hydroxylmethylation modifications of 5-hydroxymethylcytidine indicate significant increases in cancer patients, suggesting its potential as a non-invasive cancer indicator (Zhang et al., 2019).
Neurological Disorders : The presence of 5-Hydroxymethylcytosine (5hmC) in Purkinje neurons and the brain hints at a possible role in neuronal chromatin and neurological disorders (Kriaucionis & Heintz, 2009).
Detection in Genomic DNA : A PBAQA-PGMA fluorescent probe effectively detects 5-hydroxymethylcytosine in genomic DNA, offering a straightforward method for cancer marker detection (Chen et al., 2017).
Safety And Hazards
Future Directions
The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXJLMYXXIWPI-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347383 | |
Record name | 5-(Hydroxymethyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethylcytidine | |
CAS RN |
19235-17-7 | |
Record name | 5-(Hydroxymethyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.